molecular formula C10H11N3 B2742183 5-methyl-3-phenyl-1H-pyrazol-4-amine CAS No. 1056929-68-0; 112884-51-2

5-methyl-3-phenyl-1H-pyrazol-4-amine

Cat. No.: B2742183
CAS No.: 1056929-68-0; 112884-51-2
M. Wt: 173.219
InChI Key: PXHOKIKYPZXSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-1H-pyrazol-4-amine (CAS 1056929-68-0) is a pyrazole derivative with the molecular formula C 10 H 11 N 3 and a formula weight of 173.21 g/mol [ ]. This compound is classified as an irritant, and standard laboratory safety practices should be observed during handling. This amine serves as a versatile chemical building block in medicinal and synthetic chemistry. Recent research highlights the significant potential of synthetic pyrazole amide derivatives as antibacterial agents, particularly against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae [ ]. Furthermore, structurally similar 1H-pyrazole-4-carboxylate derivatives are recognized as valuable scaffolds for creating novel heterocyclic amino acids, which are crucial in modern drug discovery for developing DNA-encoded libraries and high-affinity enzyme inhibitors [ ]. The pyrazole core is a privileged structure in pharmaceuticals, featured in several marketed drugs [ ]. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOKIKYPZXSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table summarizes key structural differences between 5-methyl-3-phenyl-1H-pyrazol-4-amine and related compounds:

Compound Name Substituent Positions & Groups Key Structural Features Reference
5-Methyl-3-phenyl-1H-pyrazol-4-amine 5-Me, 3-Ph, 4-NH₂ Methyl and phenyl enhance lipophilicity Target Compound
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine 3-Ph, 1-thienopyrimidinyl, 5-NH₂ Fused thienopyrimidine increases π-conjugation
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine 3-Me, 1-pyrimidinyl, 4-NH₂ Pyrimidine ring introduces hydrogen bonding
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 4-Me, 1-(thiophen-methyl), 3-NH₂ Thiophene enhances electronic delocalization
5-(4-Methoxyphenyl)-2-methylpyrazol-3-amine 2-Me, 5-(4-MeO-Ph), 3-NH₂ Methoxy group improves solubility

Key Observations :

  • Positional Effects: The placement of substituents significantly impacts electronic and steric properties.
  • Functional Group Diversity : The amine group at position 4 in the target compound allows for hydrogen bonding, similar to 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine . However, the latter’s pyrimidine ring may enhance π-π stacking interactions.
  • Solubility and Lipophilicity : The methoxyphenyl group in 5-(4-methoxyphenyl)-2-methylpyrazol-3-amine likely increases aqueous solubility compared to the target compound’s phenyl group.

Q & A

Q. Basic Characterization Protocols

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns and confirm regiochemistry. For example, the pyrazole NH proton appears as a broad singlet near δ 10–12 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

How can SHELXL and hydrogen-bonding analysis resolve structural ambiguities in crystallographic studies?

Q. Advanced Crystallography

  • Refinement with SHELXL : Use twin refinement for handling twinned crystals and anisotropic displacement parameters for accurate thermal motion modeling .
  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs), which stabilize crystal packing and inform solubility properties .

What in vitro and in vivo assays are suitable for evaluating the biological activity of pyrazole derivatives?

Q. Basic Bioactivity Screening

  • Antimicrobial Assays : Determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative strains (e.g., E. coli ATCC 25922) using broth microdilution .
  • Anticancer Models : Use sea urchin embryo assays to assess antimitotic activity or MTT assays on cancer cell lines (e.g., HeLa) .

How can structure-activity relationship (SAR) studies guide the design of pyrazole derivatives with enhanced activity?

Q. Advanced Medicinal Chemistry

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to improve metabolic stability.
  • Bioisosteric Replacement : Replace the 4-methyl group with isosteres like chlorine to modulate lipophilicity and target binding .

How should researchers address discrepancies in reported synthetic yields or biological data across studies?

Q. Data Contradiction Analysis

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) that may affect yields .
  • Meta-Analysis : Compare biological data using standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .

What solvent-free or green chemistry approaches are applicable to pyrazole synthesis?

Q. Advanced Sustainable Methods

  • Mechanochemical Synthesis : Ball-milling reactants (e.g., hydrazines and diketones) reduces solvent use and accelerates reaction kinetics.
  • Microwave-Assisted Reactions : Achieve higher yields in shorter times (e.g., 30 minutes vs. 24 hours) for cyclocondensation steps .

How do coordination chemistry principles apply to pyrazole-based ligand design?

Q. Advanced Material Science

  • Metal Complexation : Pyrazole’s N-atoms act as bidentate ligands for transition metals (e.g., Cu2+^{2+} or Mn2+^{2+}), forming complexes with applications in catalysis or magnetism.
  • Spectroscopic Validation : Use UV-Vis and EPR to confirm metal-ligand charge-transfer transitions and oxidation states .

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